6-(4-Ethoxyphenyl)pyridazine-3-thiol
Overview
Description
6-(4-Ethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a 4-ethoxyphenyl group enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyridazin-3(2h)-one derivatives, to which this compound belongs, have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
It’s known that the introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2h)-pyridazinones skeleton, a class to which this compound belongs, has been shown to enhance cardiovascular effects of this ring system .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been reported to show a diverse range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to show a diverse range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .
Cellular Effects
Related pyridazinone derivatives have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Molecular Mechanism
It is known that 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)pyridazine-3-thiol typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone derivatives followed by oxidation. The reaction conditions often involve the use of solvents like ethanol and catalysts such as PCl5 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Ethoxyphenyl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6-phenylpyridazine-3(2H)-thione: Lacks the ethoxy group, which may reduce its biological activity.
6-(4-methoxyphenyl)pyridazine-3(2H)-thione: The methoxy group can alter the compound’s pharmacokinetics and pharmacodynamics.
6-(4-chlorophenyl)pyridazine-3(2H)-thione: The chloro group can enhance the compound’s lipophilicity and membrane permeability.
Uniqueness
6-(4-Ethoxyphenyl)pyridazine-3-thiol is unique due to the presence of the ethoxy group, which enhances its biological activity and makes it a more potent compound compared to its analogs. This modification can lead to improved therapeutic properties and a broader range of applications in medicinal chemistry .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-15-10-5-3-9(4-6-10)11-7-8-12(16)14-13-11/h3-8H,2H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPNCYTGWMSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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